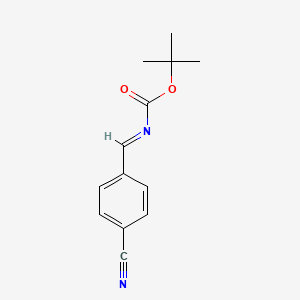

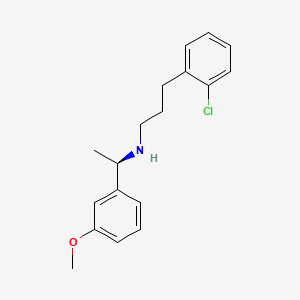

![molecular formula C₁₅H₂₄Cl₂N₂ B1147087 (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride CAS No. 128311-06-8](/img/structure/B1147087.png)

(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride

描述

Synthesis Analysis

The synthesis of azabicyclooctane derivatives, including those similar to the compound , often involves multi-step processes that introduce chirality and complexity to the molecule. For instance, Gelmi et al. (2007) described a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine, which is related to the chirality in the compound of interest (Gelmi et al., 2007).

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by their bicyclic framework, which can be analyzed using various spectroscopic techniques. Gregory et al. (1985) utilized infrared, ultraviolet, nuclear magnetic resonance, and mass spectrometry to establish the structures of 2-azabicyclo[3.2.1]oct-3-enes, highlighting the analytical approaches relevant for understanding the structural aspects of such compounds (Gregory et al., 1985).

Chemical Reactions and Properties

Azabicyclooctane derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the intramolecular Michael-type additions provide a method for synthesizing 2-azabicyclo[3.2.1]oct-3-enes, as demonstrated by Gregory et al. (1985), which also noted their low antimicrobial and hypotensive activity (Gregory et al., 1985).

Physical Properties Analysis

The physical properties of azabicyclooctane derivatives like the compound are influenced by their molecular structure, which can be elucidated through crystallography and spectroscopy. Wu et al. (2015) characterized a related compound by NMR and HRMS spectroscopy, and its molecular configuration was investigated through X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and the cis configuration of substituents (Wu et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of azabicyclooctane derivatives are pivotal for their application in synthesis and pharmacology. The work by Elkhatib et al. (1998) on the kinetics of dehydrohalogenation of N-chloro-3-azabicyclo[3,3,0]octane in an alkaline medium offers insights into the chemical behavior of such compounds under reactive conditions (Elkhatib et al., 1998).

科学研究应用

-

Synthesis of Tropane Alkaloids

- Field : Organic & Biomolecular Chemistry .

- Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

- Method : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Results : This review compiles the most relevant achievements in these areas .

-

Thermophysical Property Data

- Field : Thermodynamics .

- Application : The cis-bicyclo[3.3.0]octane compound has critically evaluated thermophysical property data .

- Method : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software .

- Results : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

-

Multi-step Phase Transition Hybrid

- Field : Material Science .

- Application : A multi-step phase transition hybrid composed of (Pr-dabco)2Ag4I6 clusters (Pr-dabco+ = 1-propyl-1,4-diazabicyclo[2.2.2]octan-1-ium) has been prepared and characterized .

- Method : This hybrid is characterized by microanalysis, IR and UV-vis spectroscopy, TG and DSC techniques .

- Results : This hybrid is thermally stable up to ∼486 K .

-

Multi-step Structural Phase Transitions

- Field : Material Science .

- Application : A multi-step phase transition hybrid composed of (Pr-dabco)2Ag4I6 clusters (Pr-dabco+ = 1-propyl-1,4-diazabicyclo [2.2.2]octan-1-ium) has been prepared and characterized .

- Method : This hybrid is characterized by microanalysis, IR and UV-vis spectroscopy, TG and DSC techniques .

- Results : This hybrid is thermally stable up to ∼486 K .

-

Highly Efficient Tandem Luminescent Solar Concentrators

- Field : Energy & Environmental Science .

- Application : Cu4I6(pr-ted)2 nanoparticles (Cu4I6(pr-ted)2 NPs) (where pr-ted is 1-propyl-1,4-diazabicyclo[2.2.2]octan-1-ium) with a large Stokes shift of 1.04 eV and ultra-high photoluminescence quantum yield (PLQY) of 92.2% were synthesized and used as the luminophore to fabricate LSCs .

- Method : The LSCs based on carbon dots (CDs) with a high PLQY of 91.1% were prepared to construct the tandem LSCs, which could further enhance the optical conversion efficiency (ηopt) of the LSC .

- Results : The as-prepared semi-transparent tandem LSCs based on Cu4I6(pr-ted)2 NPs and CDs achieved ηopt of 6.40% .

-

Base Catalyzed Synthesis of Bicyclo[3.2.1]octane Scaffolds

- Field : Organic Chemistry .

- Application : The base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins afforded in high yields bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives bearing respectively three or five stereogenic centers .

- Method : The course of the reaction is closely related to the reactivity of the activated olefin .

- Results : The reaction resulted in high yields of bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives .

-

Multi-step Structural Phase Transitions

- Field : Material Science .

- Application : A multi-step phase transition hybrid composed of (Pr-dabco)2Ag4I6 clusters (Pr-dabco+ = 1-propyl-1,4-diazabicyclo [2.2.2]octan-1-ium) has been prepared and characterized .

- Method : This hybrid is characterized by microanalysis, IR and UV-vis spectroscopy, TG and DSC techniques .

- Results : This hybrid is thermally stable up to ∼486 K .

-

Highly Efficient Tandem Luminescent Solar Concentrators

- Field : Energy & Environmental Science .

- Application : Cu4I6(pr-ted)2 nanoparticles (Cu4I6(pr-ted)2 NPs) (where pr-ted is 1-propyl-1,4-diazabicyclo [2.2.2]octan-1-ium) with a large Stokes shift of 1.04 eV and ultra-high photoluminescence quantum yield (PLQY) of 92.2% were synthesized and used as the luminophore to fabricate LSCs .

- Method : The LSCs based on carbon dots (CDs) with a high PLQY of 91.1% were prepared to construct the tandem LSCs, which could further enhance the optical conversion efficiency (ηopt) of the LSC .

- Results : The as-prepared semi-transparent tandem LSCs based on Cu4I6(pr-ted)2 NPs and CDs achieved ηopt of 6.40% .

-

Base Catalyzed Synthesis of Bicyclo[3.2.1]octane Scaffolds

- Field : Organic Chemistry .

- Application : The base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins afforded in high yields bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives bearing respectively three or five stereogenic centers .

- Method : The course of the reaction is closely related to the reactivity of the activated olefin .

- Results : The reaction resulted in high yields of bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives .

安全和危害

属性

IUPAC Name |

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMCKVVGDIUCA-DGPOFWGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@@H]2CN3CCC2CC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride | |

CAS RN |

128311-06-8 | |

| Record name | (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

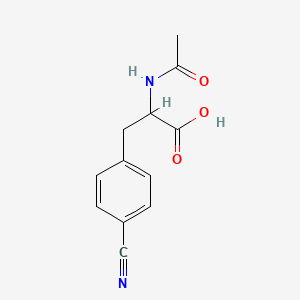

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

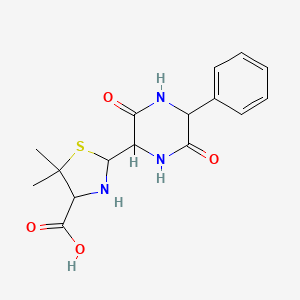

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)